molecular formula C9H10N4 B13177657 N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13177657
M. Wt: 174.20 g/mol
InChI Key: GCXHJAVYNPPWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by methylation of the resulting pyrazole intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms .

Scientific Research Applications

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine
  • N-methyl-5-(pyridin-4-yl)-1H-pyrazol-3-amine
  • N-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-amine

Uniqueness

N-methyl-5-(pyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-5-pyridin-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-10-9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H2,10,12,13)

InChI Key

GCXHJAVYNPPWNZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=C1)C2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.